Octanohydrazide
Overview
Description
Hydrazides and their derivatives are significant in the field of chemistry due to their versatility in forming a plethora of compounds with varied applications. These compounds serve as key intermediates in the synthesis of heterocycles, coordination compounds, and for their applications in materials science.
Synthesis Analysis
Hydrazides are typically synthesized through the reaction of carboxylic acids or their derivatives with hydrazine. The synthesis process can vary depending on the specific hydrazide being produced. For instance, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate (Zhang, Zhang, & Yu, 2006).
Molecular Structure Analysis
The molecular structure of hydrazides can be determined using X-ray crystallography, revealing key aspects such as bond lengths, angles, and overall geometry. For example, the molecular structure of carbohydrazide was elucidated through single crystal X-ray diffraction (Zhang, Zhang, & Yu, 2006).
Chemical Reactions and Properties
Hydrazides undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. They are precursors in reactions leading to the construction of heterocycles such as thiadiazole, oxadiazole, and other fused heterocycles (Hosseini & Bayat, 2018).
Physical Properties Analysis
The physical properties of hydrazides, such as solubility, melting point, and boiling point, can be determined experimentally. Molecular dynamics simulations have been used to study the structures of related compounds, providing insights into their physical behaviors (MacCallum & Tieleman, 2002).
Chemical Properties Analysis
The chemical properties of hydrazides, including reactivity, stability, and their ability to form various chemical bonds and structures, are crucial for their application in synthetic chemistry. For instance, oxalyl dihydrazide exhibits polymorphism, showing multiple hydrogen-bonding opportunities, which is significant for understanding its chemical behavior (Ahn, Guo, Kariuki, & Harris, 2006).
Scientific Research Applications
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Pharmaceuticals
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Agriculture
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Materials Science
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Chemistry
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Environmental Science
Safety And Hazards
Future Directions
Relevant Papers
There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding Octanohydrazide and its potential applications.
properties
IUPAC Name |
octanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUZVGRNTPFTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064218 | |
Record name | Octanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic acid hydrazide | |
CAS RN |
6304-39-8 | |
Record name | Octanoic hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Octanoic acid hydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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